

2-Methylvaleryl chloride structure

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Compound of Interest

Compound Name: 2-Methylvaleryl chloride

CAS No.: 5238-27-7

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An In-depth Technical Guide to **2-Methylvaleryl Chloride**: Structure, Synthesis, and Application

Abstract

2-Methylvaleryl chloride, also known under its IUPAC name 2-methylpentanoyl chloride, is a pivotal acyl chloride intermediate in modern organic synthesis. Its structural features—a chiral center adjacent to a highly reactive carbonyl group—make it a valuable building block for introducing specific branched alkyl chains in the synthesis of complex molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, detail robust synthetic and purification protocols, explore its characteristic reactivity, and outline the critical safety and handling procedures required for its effective use in a laboratory setting.

Core Chemical Identity and Structure

2-Methylvaleryl chloride is an aliphatic acyl chloride derived from 2-methylpentanoic acid. The presence of the chloro-carbonyl group renders the molecule highly reactive and susceptible to nucleophilic attack, making it an excellent acylating agent.[1]

- IUPAC Name: 2-Methylpentanoyl chloride[2][3]
- Common Synonyms: **2-Methylvaleryl chloride**, 2-Methylvaleroyl chloride, α -Methylvaleroyl chloride[1][2]
- CAS Number: 5238-27-7[4][5]
- Molecular Formula: C₆H₁₁ClO[4][6]
- Molecular Weight: 134.60 g/mol [4][5]
- Canonical SMILES: CCCC(C)C(=O)Cl[6]
- InChI Key: MFIQXAVMTLKUJR-UHFFFAOYSA-N[6]

Below is the 2D chemical structure of **2-Methylvaleryl chloride**.

Caption: 2D molecular structure of **2-Methylvaleryl Chloride**.

Physicochemical Properties

The physical and chemical properties of **2-Methylvaleryl chloride** are critical for its handling, reaction setup, and purification. It is a clear, colorless to pale yellow liquid with a pungent odor, and it is sensitive to moisture.[1][4]

Property	Value	Reference(s)
Appearance	Clear colorless liquid	[4]
Boiling Point	140.4 °C at 760 mmHg	[4]
Density	0.986 g/cm ³	[4]
Refractive Index (n _{20/D})	1.425	[4]
Flash Point	41.1 °C	[4]
Vapor Pressure	6.15 mmHg at 25°C	[4]
Solubility	Soluble in organic solvents (ether, CH ₂ Cl ₂); reacts vigorously with water.	[1]
Stability	Moisture Sensitive; Air Sensitive	[4][7]
LogP (Octanol/Water)	2.188	[8]

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing **2-Methylvaleryl chloride** is the direct chlorination of its parent carboxylic acid, 2-methylpentanoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[4]

Causality of Reagent Choice

While other chlorinating agents like oxalyl chloride or phosphorus trichloride can be used, thionyl chloride is often preferred in laboratory and industrial settings. Its reaction with the carboxylic acid produces gaseous byproducts that shift the equilibrium towards the product, driving the reaction to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can further accelerate the reaction by forming a highly reactive Vilsmeier reagent intermediate in situ.[9] This catalytic cycle ensures high conversion under milder conditions, preventing side reactions like the formation of the corresponding acid anhydride.[9]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **2-Methylvaleryl chloride** from 2-methylpentanoic acid with high purity.

Materials:

- 2-methylpentanoic acid (>99%)
- Thionyl chloride (SOCl₂) (>99%)
- N,N-Dimethylformamide (DMF), anhydrous
- Anhydrous solvent (e.g., dichloromethane or toluene, if needed for dilution)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Inert gas line (Nitrogen or Argon)

Procedure:

- **System Setup:** Assemble the glassware and flame-dry it under vacuum or in an oven, then allow it to cool under a stream of inert gas (N₂ or Ar) to ensure an anhydrous environment.
- **Charging the Flask:** To the round-bottom flask, add 2-methylpentanoic acid (1.0 eq).
- **Catalyst Addition:** Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 100 mmol of acid).

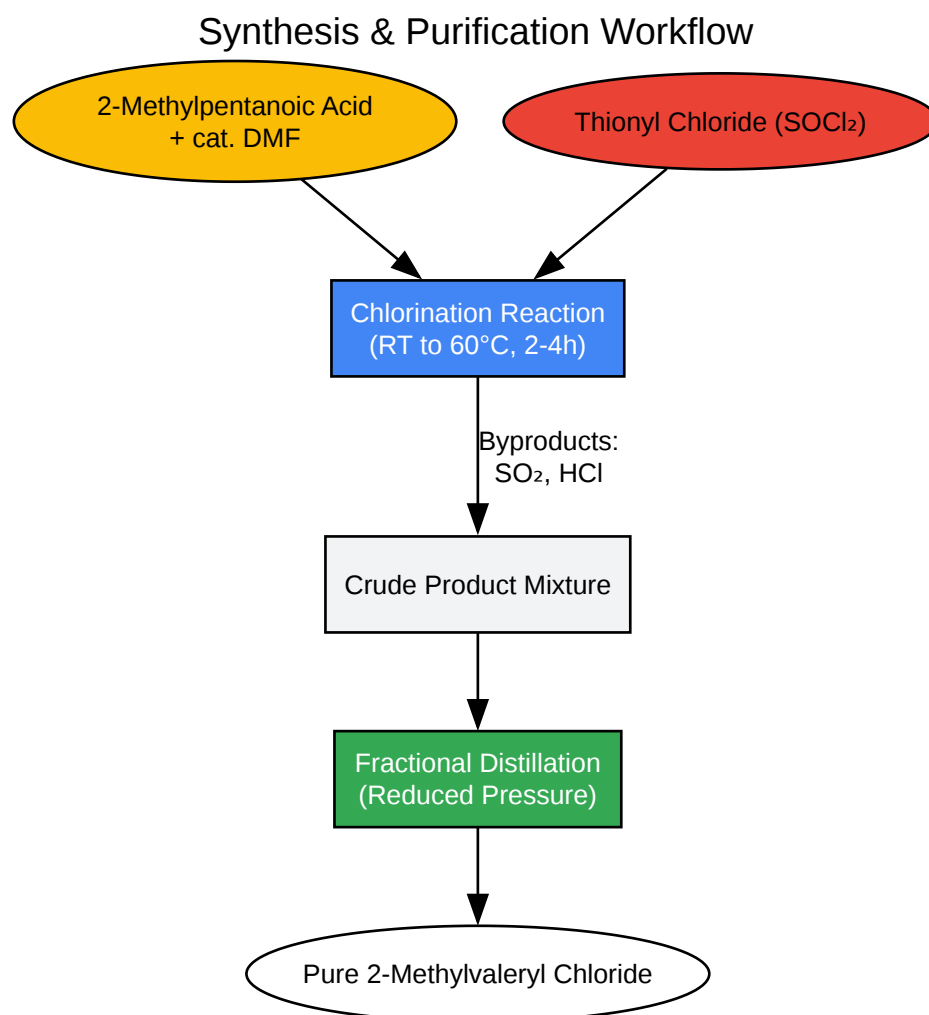
- **Reagent Addition:** Fill the dropping funnel with thionyl chloride (1.2 - 1.5 eq). Add the thionyl chloride dropwise to the stirring carboxylic acid at room temperature. An exothermic reaction will occur with the evolution of gas (SO₂ and HCl). Maintain a slow addition rate to control the reaction temperature.
- **Reaction:** After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain it for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to check for the disappearance of the starting material.
- **Isolation:** Once the reaction is complete, the crude **2-Methylvaleryl chloride** is isolated. Excess thionyl chloride can be removed by distillation at atmospheric pressure (b.p. ~76 °C) before purifying the product.

Purification Protocol: Fractional Distillation

Rationale: The primary impurity is often unreacted starting material or high-boiling side products. Fractional distillation under reduced pressure is the definitive method for purification. Reduced pressure is critical to lower the boiling point, preventing thermal decomposition of the acyl chloride at higher temperatures.

Procedure:

- **Setup:** Arrange a fractional distillation apparatus with a short Vigreux column.
- **Distillation:** Heat the crude product gently using an oil bath. Discard any initial low-boiling fractions (residual thionyl chloride).
- **Collection:** Collect the fraction boiling at the correct temperature for **2-Methylvaleryl chloride** under the applied vacuum (e.g., ~64-66 °C at 20 mmHg).^[10] The final product should be a clear, colorless liquid.



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Caption: General workflow for the synthesis and purification of **2-Methylvaleryl Chloride**.

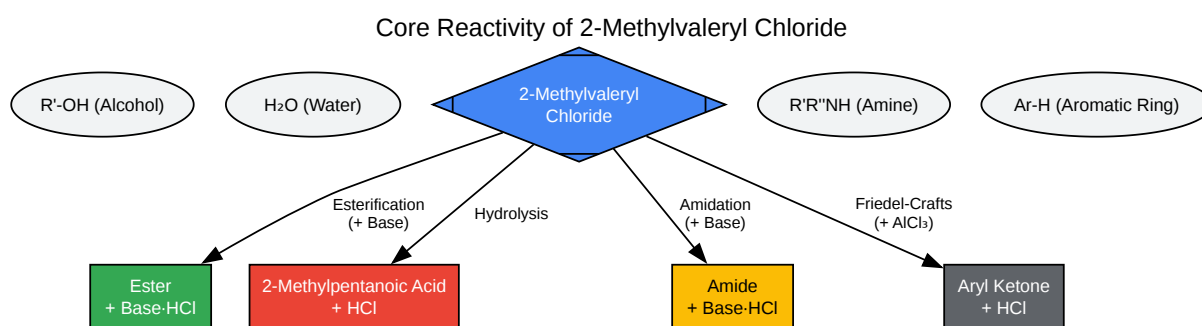
Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Methylvaleryl chloride** stems from the high electrophilicity of its carbonyl carbon. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Key Reactivity Pathways

- Hydrolysis: Reacts vigorously and exothermically with water to form 2-methylpentanoic acid and hydrochloric acid.[1][11] This underscores the need for anhydrous handling conditions.

- **Esterification:** Reacts readily with primary and secondary alcohols to form the corresponding 2-methylpentanoate esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
- **Amidation:** Reacts rapidly with primary and secondary amines to yield N-substituted 2-methylpentanamides. This is one of the most common applications for acyl chlorides.
- **Friedel-Crafts Acylation:** Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl_3) to produce aryl ketones.



Caption: Key nucleophilic acyl substitution pathways for **2-Methylvaleryl Chloride**.

Applications in Drug Development

In medicinal chemistry, the introduction of small, lipophilic fragments is a common strategy to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a lead compound. **2-Methylvaleryl chloride** serves as a reagent to introduce the 2-methylpentanoyl group. This branched, six-carbon moiety can enhance membrane permeability and modulate binding interactions within a target protein's hydrophobic pocket. While not as common as its unbranched isomer (valeryl chloride), its chiral nature can be exploited to create diastereomeric derivatives with potentially different biological activities. Acyl chlorides are fundamental reagents in the production of a vast number of active pharmaceutical ingredients (APIs).^[12]

Analytical Characterization

Confirming the identity and purity of synthesized **2-Methylvaleryl chloride** is achieved through standard spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** The most prominent feature is a very strong and sharp absorption band for the carbonyl (C=O) stretch, appearing at a high frequency, typically around 1800 cm^{-1} . This high frequency is characteristic of the electron-withdrawing effect of the chlorine atom in acyl chlorides.
- **^1H NMR Spectroscopy:** The spectrum will show characteristic signals for the aliphatic chain. The single proton at the C2 position (the chiral center) will appear as a multiplet, deshielded by the adjacent carbonyl group, typically in the range of 2.8-3.0 ppm. The other protons will appear further upfield in their expected regions (methyls ~ 0.9 -1.2 ppm, methylenes ~ 1.3 -1.8 ppm).
- **^{13}C NMR Spectroscopy:** The carbonyl carbon is highly deshielded and will appear as a singlet far downfield, typically around 174-176 ppm. The other aliphatic carbons will appear in the upfield region (~ 10 -50 ppm).
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M^+). Crucially, due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, with a relative intensity of about 3:1, which is a definitive signature for a monochlorinated compound.[\[6\]](#)

Safety, Handling, and Storage

2-Methylvaleryl chloride is a hazardous chemical that requires strict safety protocols. It is classified as flammable, corrosive, and water-reactive.[\[5\]](#)[\[13\]](#)

Core Hazards

- **Flammability:** Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
[\[7\]](#)[\[14\]](#)
- **Corrosivity:** Causes severe skin burns and eye damage.[\[13\]](#) Contact with skin or eyes requires immediate and thorough rinsing with water.

- **Reactivity:** Reacts violently with water, releasing corrosive HCl gas.[11] It is also incompatible with strong bases, alcohols, and oxidizing agents.[7][11]

Procedural Guidelines

- **Personal Protective Equipment (PPE):** Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a flame-retardant lab coat.
- **Handling:** Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7] Use glass or corrosion-resistant equipment. All containers should be grounded to prevent static discharge.[15]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7] The container should be stored under an inert atmosphere. Ensure it is kept separate from incompatible materials.
- **Spill and Disposal:** In case of a spill, neutralize cautiously with a dry agent like sodium bicarbonate before cleanup. Dispose of waste material in accordance with all federal, state, and local regulations.[13]

Conclusion

2-Methylvaleryl chloride is a potent and versatile synthetic intermediate. Its high reactivity, governed by the acyl chloride functional group, allows for the efficient construction of esters, amides, and ketones. While its hazardous properties demand rigorous and careful handling, a thorough understanding of its chemistry, synthesis, and safety protocols enables researchers to effectively leverage this reagent in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.

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